Solution Chemical Stability: 2-(Fluoromethyl)pyrrolidine-Containing Compounds Show 60–90% Decomposition vs. <2% for Non-Fluoromethyl Analogs at Physiological pH
In a Novartis drug discovery program, compounds containing the 2-(fluoromethyl)pyrrolidine motif were assessed in solution stress tests. At pH 7.4 and 50 °C after 7 days, these compounds underwent 60–90% decomposition via intramolecular nucleophilic displacement of fluorine by the pyrrolidine nitrogen, forming an aziridine intermediate that hydrolyzed to hydroxyl and ring-expanded products [1]. Under identical conditions, structurally similar compounds lacking the fluoromethyl group exhibited less than 2% decomposition [1]. This instability led to deprioritization of the chemical series for an intravenous formulation program, demonstrating that the fluoromethyl substitution at C-2 introduces a unique chemical liability not present in non-fluorinated or C-3 fluoromethyl analogs [1].
| Evidence Dimension | Solution chemical stability (percent decomposition) |
|---|---|
| Target Compound Data | Compounds containing 2-(fluoromethyl)pyrrolidine: 60–90% decomposition |
| Comparator Or Baseline | Structurally similar compounds without the fluoromethyl group: <2% decomposition |
| Quantified Difference | ≥30-fold to 45-fold greater decomposition for the fluoromethyl-containing series |
| Conditions | pH 7.4 aqueous buffer, 50 °C, 7 days; analyzed by LCMS |
Why This Matters
This evidence defines a critical go/no-go criterion for procurement: 2-(fluoromethyl)pyrrolidine is unsuitable for programs requiring solution-phase formulation (e.g., intravenous dosing) at near-neutral pH, whereas its non-fluorinated analogs are formulation-compatible—making compound selection highly consequential for downstream developability.
- [1] Pan Y. The Dark Side of Fluorine. ACS Med. Chem. Lett. 2019, 10, 1016–1019. DOI: 10.1021/acsmedchemlett.9b00228 View Source
